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Compound of Interest

Compound Name: 3-tert-Butylphenol

Cat. No.: B181075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and

data interpretation involved in the structural elucidation of 3-tert-butylphenol. By integrating

data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared

(FTIR) spectroscopy, and Mass Spectrometry (MS), a definitive structural confirmation can be

achieved. This document outlines the experimental protocols and presents the spectroscopic

data in a clear, tabular format to facilitate understanding and application in a research and

development setting.

Spectroscopic Data Summary
The structural characterization of 3-tert-butylphenol is accomplished through the combined

application of several spectroscopic techniques. Each method provides unique insights into the

molecular structure, and together they offer unambiguous confirmation. The quantitative data

obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 3-tert-
butylphenol (CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.18 t 1H 7.8 Ar-H5

7.05 d 1H 7.6 Ar-H6

6.85 s 1H - Ar-H2

6.69 d 1H 7.9 Ar-H4

4.80 s (br) 1H - -OH

1.31 s 9H - -C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for 3-tert-
butylphenol (CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment

155.5 C C-1 (C-OH)

151.8 C C-3 (C-C(CH₃)₃)

129.2 CH C-5

118.8 CH C-6

118.2 CH C-2

112.0 CH C-4

34.6 C -C(CH₃)₃

31.4 CH₃ -C(CH₃)₃

Table 3: FTIR Spectroscopy Data for 3-tert-butylphenol
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3350 (broad) O-H Stretching

3050-3000 C-H (aromatic) Stretching

2960-2870 C-H (aliphatic) Stretching

1600, 1480 C=C Aromatic ring stretching

1230 C-O Stretching

880, 780, 690 C-H Aromatic out-of-plane bending

Table 4: Mass Spectrometry Data for 3-tert-butylphenol
m/z Relative Intensity (%) Assignment

150 40 [M]⁺ (Molecular Ion)

135 100 [M - CH₃]⁺

107 20 [M - C₃H₇]⁺

91 15 [C₇H₇]⁺

77 10 [C₆H₅]⁺

Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality,

reproducible spectroscopic data. The following protocols are tailored for the analysis of solid

phenolic compounds like 3-tert-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:
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Weigh 5-10 mg of 3-tert-butylphenol and dissolve it in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Place a small amount of solid 3-tert-butylphenol directly onto the center of the ATR crystal

to ensure full coverage of the sampling area.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

The instrument software will automatically generate the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:
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Dissolve a small amount of 3-tert-butylphenol (approximately 1 mg/mL) in a volatile organic

solvent such as methanol or dichloromethane.

MS Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 200-250 °C.

Introduction Method: Direct insertion probe for a solid sample or via Gas Chromatography

(GC) for a dissolved sample.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic losses and stable fragment ions.

Compare the observed fragmentation pattern with known fragmentation mechanisms for

aromatic and phenolic compounds.

Visualization of the Elucidation Workflow
The logical progression of the structure elucidation process, from initial analysis to final

confirmation, is a critical aspect of the scientific method. The following diagram, generated

using the DOT language, illustrates this workflow.
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A logical workflow for the structure elucidation of 3-tert-butylphenol.

Interpretation and Conclusion
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The collective spectroscopic data provides a cohesive and definitive identification of 3-tert-
butylphenol.

Mass Spectrometry establishes the molecular weight as 150 g/mol , consistent with the

molecular formula C₁₀H₁₄O. The prominent fragment at m/z 135, corresponding to the loss of

a methyl group, is characteristic of a tert-butyl substituent.

FTIR Spectroscopy confirms the presence of a hydroxyl group with the broad O-H stretching

band around 3350 cm⁻¹ and indicates an aromatic ring through the C-H and C=C stretching

vibrations.

¹³C NMR Spectroscopy reveals eight distinct carbon signals, consistent with the molecular

symmetry. The signals at 155.5 and 151.8 ppm are characteristic of aromatic carbons

attached to an oxygen and a tert-butyl group, respectively. The signals at 34.6 and 31.4 ppm

confirm the presence of the quaternary and methyl carbons of the tert-butyl group.

¹H NMR Spectroscopy provides the most detailed information on the substitution pattern.

The singlet at 1.31 ppm integrating to nine protons is indicative of the tert-butyl group. The

four distinct signals in the aromatic region, each integrating to one proton, along with their

multiplicities and coupling constants, are consistent with a 1,3-disubstituted benzene ring.

The broad singlet at 4.80 ppm is characteristic of the phenolic hydroxyl proton.

By systematically integrating the data from these complementary analytical techniques, the

structure of 3-tert-butylphenol is unequivocally confirmed. This guide serves as a template for

the rigorous structural elucidation required in modern chemical research and drug

development.

To cite this document: BenchChem. [In-Depth Technical Guide to the Structure Elucidation of
3-tert-butylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181075#structure-elucidation-of-3-tert-butylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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